(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride
Description
Properties
IUPAC Name |
[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S.ClH/c20-15-5-3-14(4-6-15)16-13-26-18(21-16)12-22-7-9-23(10-8-22)19(24)17-2-1-11-25-17;/h1-6,11,13H,7-10,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGDRGBPTXBVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride , with CAS number 1216804-77-1, is a novel chemical entity that has garnered interest for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 407.9 g/mol. The structure consists of a thiazole ring, a piperazine moiety, and a furan group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1216804-77-1 |
| Molecular Formula | C₁₉H₁₉ClFN₃O₂S |
| Molecular Weight | 407.9 g/mol |
Antitumor Activity
Research indicates that thiazole derivatives often exhibit significant antitumor properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines. The presence of the thiazole ring is crucial for cytotoxic activity, as demonstrated in studies where modifications to the thiazole structure enhanced potency against cancer cells. A notable study reported IC50 values for related compounds in the range of 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, indicating strong antitumor potential .
Anticonvulsant Properties
The compound's structural components suggest potential anticonvulsant activity. Thiazole derivatives have been linked to anticonvulsant effects through their ability to modulate neurotransmitter systems. In particular, studies have shown that modifications in the piperazine and thiazole moieties can lead to enhanced anticonvulsant properties, highlighting the importance of SAR in developing effective treatments for epilepsy .
Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties. The compound's potential against bacterial strains has been explored, with findings suggesting that similar structures can exhibit significant antibacterial activity comparable to standard antibiotics. For example, certain thiazole-containing compounds have shown effectiveness against Staphylococcus epidermidis and other pathogens .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for cytotoxicity and antimicrobial activity.
- Piperazine Moiety : Influences the pharmacokinetic properties and enhances biological interactions.
- Furan Group : Contributes to the overall stability and bioactivity of the compound.
Case Studies
Several studies have investigated compounds structurally related to this compound:
- Anticancer Study : A study involving thiazole derivatives demonstrated that modifications at specific positions enhanced cytotoxicity against breast cancer cell lines, with some derivatives achieving IC50 values significantly lower than traditional chemotherapeutics .
- Anticonvulsant Research : Another investigation highlighted a series of thiazole-based compounds that showed promising anticonvulsant effects in animal models, suggesting that further exploration could lead to new epilepsy treatments .
- Antibacterial Evaluation : Research on related thiazole compounds indicated substantial antibacterial activities, particularly against Gram-positive bacteria, affirming their potential as new antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and furan rings exhibit significant antimicrobial properties. The presence of the piperazine moiety in this compound enhances its bioactivity against various pathogens. Studies have shown that similar thiazole derivatives can inhibit the growth of bacteria and fungi, suggesting that this compound may also possess antimicrobial effects .
Anticancer Properties
The structural features of (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride indicate potential anticancer activity. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The fluorophenyl group may also contribute to enhanced potency due to increased lipophilicity and binding affinity to cancer cell receptors.
Central Nervous System Effects
The piperazine structure is known for its psychoactive properties, often utilized in developing anxiolytics and antidepressants. Research into similar compounds has shown that they can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, leading to potential applications in treating mood disorders .
Anti-inflammatory Activity
Compounds with thiazole and furan moieties have demonstrated anti-inflammatory effects in preclinical studies. This compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the thiazole ring via cyclization reactions.
- Introduction of the piperazine moiety through nucleophilic substitution.
- Coupling with furan derivatives to yield the final product.
This synthesis pathway allows for modifications that can lead to a library of derivatives with varied biological activities .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
| Compound Name / ID | Core Structure | Key Substituents | Biological Relevance / Notes | Reference |
|---|---|---|---|---|
| Target Compound | Piperazine-thiazole-furan | 4-Fluorophenyl (thiazole), furan-2-yl (carbonyl) | Enhanced lipophilicity; potential CNS activity | — |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Piperazine-benzoyl-furan | 4-Aminobenzoyl (piperazine), furan-2-yl (carbonyl) | Amino group may improve solubility/ionization | |
| Compound 4 () | Thiazole-pyrazole-triazole | 4-Chlorophenyl (thiazole), fluorophenyl-triazole-pyrazole | Isostructural; halogen variation affects packing | |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) | Piperazine-thiophene | Trifluoromethylphenyl (piperazine), thiophene-2-yl (carbonyl) | Thiophene vs. furan alters electronic properties | |
| 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride | Piperazine-thiazole-phenoxy | 4-Methylthiazole (piperazine), p-tolyloxy (carbonyl) | Methyl group reduces steric hindrance |
Key Observations :
- Thiazole vs. Thiophene: The target compound’s thiazole ring (vs.
- Halogen Effects : The 4-fluorophenyl group (target) contrasts with 4-chlorophenyl (compound 4) and trifluoromethylphenyl (compound 21), impacting steric bulk and electron-withdrawing properties .
- Furan vs.
Crystallography :
- The furan’s smaller size compared to thiophene or benzoyl groups may alter packing motifs.
Pharmacological and SAR Insights
- Fluorophenyl Group : Present in the target compound and compounds 4/5, this group is associated with enhanced receptor affinity (e.g., serotonin/dopamine receptors) and blood-brain barrier penetration .
- Piperazine Flexibility : The piperazine core’s conformational flexibility allows adaptation to diverse binding pockets, as seen in CNS-active arylpiperazines .
- Electron-Deficient Moieties : The thiazole and furan rings (target) vs. thiophene (compound 21) modulate electron density, affecting metabolic oxidation rates and stability .
Physicochemical Properties
| Property | Target Compound | Compound 21 (Thiophene) | Compound 4 (Chlorophenyl) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (HCl salt) | ~380 g/mol | ~500 g/mol |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~3.8 (higher lipophilicity) | ~3.5 |
| Aromatic Ring Count | 3 (thiazole, furan, fluorophenyl) | 2 (thiophene, trifluoromethylphenyl) | 4 (thiazole, triazole, pyrazole, chlorophenyl) |
Q & A
Q. Optimization Strategies :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for thiazole-piperazine coupling .
- Catalysts : Use of triethylamine or DMAP improves yields in nucleophilic substitutions .
- Purity control : Intermediate purification via column chromatography (silica gel, ethyl acetate/petroleum ether) ensures high-quality precursors .
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Thiazole formation | Ethanol, reflux, 12 h | 65–75 | |
| Piperazine alkylation | DCM, triethylamine, RT | 80–85 | |
| Furan coupling | DMF, 80°C, 6 h | 70–78 |
How do structural motifs in this compound contribute to its biological activity, and what analytical techniques validate its structure?
Basic Research Question
The compound’s bioactivity arises from:
- Thiazole-fluorophenyl motif : Enhances binding to enzymes like fatty acid amide hydrolase (FAAH) via hydrophobic interactions .
- Piperazine-furan linkage : Modulates solubility and receptor selectivity, critical for CNS-targeted applications .
Q. Analytical Validation :
- NMR spectroscopy : Confirms regiochemistry of the thiazole and piperazine rings (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons) .
- HPLC-MS : Verifies purity (>95%) and molecular weight (e.g., m/z 435.3 [M+H]⁺) .
- X-ray crystallography : Resolves stereochemistry of the hydrochloride salt (if crystalline) .
What methodologies are recommended for assessing the compound’s pharmacokinetic properties and potential toxicity in preclinical models?
Advanced Research Question
Pharmacokinetics :
- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
Q. Toxicity Screening :
- Cytotoxicity assays : MTT or CellTiter-Glo® assays on HEK293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .
- hERG channel inhibition : Patch-clamp electrophysiology to assess cardiac risk .
Q. Table 2: Key Assays for Preclinical Profiling
| Parameter | Method | Target Threshold | Reference |
|---|---|---|---|
| Metabolic stability | Liver microsomes, LC-MS | t₁/₂ > 60 min | |
| hERG inhibition | Patch-clamp | IC₅₀ > 10 µM |
How can researchers resolve contradictions in biological activity data across different assays?
Advanced Research Question
Contradictions often arise from assay-specific conditions. Mitigation strategies include:
Standardize assay protocols : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and incubation times .
Control for solvent effects : DMSO concentrations >0.1% may artifactually inhibit activity .
Validate target engagement : Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Case Study : Inconsistent IC₅₀ values in FAAH inhibition assays were resolved by adjusting pH (optimal: 7.4) and pre-incubation time (30 min) .
What strategies are effective in designing derivatives to improve the compound’s selectivity and reduce off-target effects?
Advanced Research Question
Structural Modifications :
- Piperazine substitution : Replace the methyl group with bulkier substituents (e.g., cyclopropyl) to enhance target selectivity .
- Furan ring optimization : Introduce electron-withdrawing groups (e.g., nitro) to modulate electron density and receptor interactions .
Q. SAR Studies :
- Table 3: Derivative Activity Comparison
| Derivative | Modification | FAAH IC₅₀ (nM) | Off-Target (CYP3A4 IC₅₀) |
|---|---|---|---|
| Parent compound | – | 120 | 8 µM |
| Cyclopropyl-piperazine | Piperazine substitution | 95 | >20 µM |
| 5-Nitro-furan | Furan substitution | 80 | 15 µM |
Synthetic Guidance : Prioritize derivatives with >10-fold selectivity windows (e.g., FAAH vs. CYP3A4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
